![molecular formula C6H10O5 B1256875 3,6-Anhydro-D-glucose CAS No. 7625-23-2](/img/structure/B1256875.png)
3,6-Anhydro-D-glucose
Overview
Description
3,6-Anhydro-D-glucose is a chemical compound with the molecular formula C6H10O5 . It is a type of anhydrosugar, which means it is a sugar that has lost a molecule of water . It has an average mass of 162.141 Da and a mono-isotopic mass of 162.052826 Da . It is also known by other names such as 3,6-Anhydroglucose and D-Glucose, 3,6-anhydro- .
Molecular Structure Analysis
3,6-Anhydro-D-glucose has a simple molecular structure with 6 carbon atoms, 10 hydrogen atoms, and 5 oxygen atoms . It has 4 defined stereocenters . The structure of this compound can be viewed in 3D using specific software .
Physical And Chemical Properties Analysis
3,6-Anhydro-D-glucose has a density of 1.6±0.1 g/cm3 and a boiling point of 379.1±42.0 °C at 760 mmHg . It has a vapour pressure of 0.0±1.9 mmHg at 25°C and an enthalpy of vaporization of 72.5±6.0 kJ/mol . It also has a flash point of 164.5±21.4 °C . Other properties include a molar refractivity of 34.2±0.3 cm3, a polar surface area of 87 Å2, and a molar volume of 104.2±3.0 cm3 .
Scientific Research Applications
Marine Biotechnology and Blue Biotechnology
3,6-Anhydro-D-glucose is a key component of carrageenans, which are sulfated polysaccharides derived from marine red algae . These compounds play a significant role in marine biotechnology, also known as blue biotechnology, where they are used for developing products and technologies utilizing marine resources. The presence of the 3,6-anhydro ring in carrageenans contributes to their structural complexity and multifunctional properties, making them suitable for various biotechnological applications .
Food Industry Applications
In the food industry, carrageenans containing 3,6-Anhydro-D-glucose are utilized for their gelling, thickening, and stabilizing abilities. They are commonly used as food additives to improve the texture and consistency of a wide range of products, including dairy, meat, and plant-based alternatives .
Pharmaceutical Applications
The biocompatibility and physicochemical features of carrageenans allow for their use in pharmaceutical formulations. They can be processed into lower molecular weight oligosaccharides with 3,6-Anhydro-D-glucose, which exhibit promising pharmacological properties such as anti-tumor, anti-inflammatory, and anti-viral activities .
Cosmetic Industry
Carrageenans, due to their emulsifying and stabilizing properties, find applications in the cosmetic industry. Products containing 3,6-Anhydro-D-glucose derivatives are used in skincare and beauty products to enhance texture and provide a smooth feel .
Biocatalytic Conversion
The enzymatic conversion of carrageenans to produce 3,6-Anhydro-D-glucose is a sustainable method to generate value-added chemicals. This process involves the use of novel sulfatase activities combined with other carrageenolytic enzymes, facilitating the production of this compound from red-algal feedstocks .
Biomedical Research
In biomedical research, the enzymatic degradation products of carrageenans, which include 3,6-Anhydro-D-glucose, are studied for their biological and physiological activities. These activities have potential therapeutic applications, contributing to the development of new medical treatments .
Industrial Enzyme Resistance
The introduction of the 3,6-anhydro linkage in polysaccharides like carrageenans results in a decrease in viscosity and an increase in resistance to hydrolytic enzymes. This property is beneficial in industrial processes where enzyme resistance is required .
Bioethanol Production
Carrageenase enzymes, which degrade carrageenans to produce 3,6-Anhydro-D-glucose, also have applications related to bioethanol production. The enzymatic breakdown of these polysaccharides can be utilized in the production of biofuels, contributing to sustainable energy solutions .
Safety And Hazards
3,6-Anhydro-D-glucose may cause respiratory tract irritation . It may be harmful if absorbed through the skin and may cause skin irritation . It may also cause eye irritation and may be harmful if swallowed . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
properties
IUPAC Name |
(2R)-2-[(2S,3R,4R)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyacetaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5/c7-1-3(8)6-5(10)4(9)2-11-6/h1,3-6,8-10H,2H2/t3-,4+,5+,6+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYRMLAWNVOIEX-SLPGGIOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(O1)C(C=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([C@H](O1)[C@H](C=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901314861 | |
Record name | 3,6-Anhydro-D-glucose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901314861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Anhydro-D-glucose | |
CAS RN |
7625-23-2 | |
Record name | 3,6-Anhydro-D-glucose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7625-23-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,6-Anhydroglucose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007625232 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,6-Anhydro-D-glucose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901314861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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